Product packaging for Benz[a]anthracene, 4,7-dimethyl-(Cat. No.:CAS No. 35187-18-9)

Benz[a]anthracene, 4,7-dimethyl-

Cat. No.: B14692741
CAS No.: 35187-18-9
M. Wt: 256.3 g/mol
InChI Key: KNCQXRZODUTASC-UHFFFAOYSA-N
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Description

Benz[a]anthracene, 4,7-dimethyl- is a useful research compound. Its molecular formula is C20H16 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benz[a]anthracene, 4,7-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benz[a]anthracene, 4,7-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16 B14692741 Benz[a]anthracene, 4,7-dimethyl- CAS No. 35187-18-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35187-18-9

Molecular Formula

C20H16

Molecular Weight

256.3 g/mol

IUPAC Name

4,7-dimethylbenzo[a]anthracene

InChI

InChI=1S/C20H16/c1-13-6-5-9-19-16(13)10-11-18-14(2)17-8-4-3-7-15(17)12-20(18)19/h3-12H,1-2H3

InChI Key

KNCQXRZODUTASC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=C(C4=CC=CC=C4C=C3C2=CC=C1)C

Origin of Product

United States

Environmental Occurrence and Anthropogenic Release of Dimethylated Benz a Anthracenes

Sources of Environmental Contamination

Detailed information regarding the specific sources of environmental contamination for Benz[a]anthracene, 4,7-dimethyl- is not documented in available research. Generally, dimethylated benz[a]anthracenes, as part of the broader category of PAHs, are products of the incomplete combustion of organic materials. researchgate.net This includes emissions from industrial processes and the burning of fossil fuels. However, no studies have been identified that specifically quantify the release of the 4,7-dimethyl isomer from these sources.

Atmospheric Transport and Deposition Mechanisms

The atmospheric fate of Benz[a]anthracene, 4,7-dimethyl- has not been specifically modeled or studied. For PAHs in general, atmospheric transport and deposition are key processes in their distribution throughout the environment. nih.gov These compounds can be transported over long distances and are removed from the atmosphere through wet and dry deposition. However, without specific data on its physical and chemical properties, any discussion of the atmospheric transport and deposition of the 4,7-dimethyl isomer would be purely speculative.

Environmental Monitoring and Spatiotemporal Distribution Patterns

No dedicated environmental monitoring programs or studies on the spatiotemporal distribution of Benz[a]anthracene, 4,7-dimethyl- have been identified. Consequently, there are no data available to establish trends in its environmental concentrations over time or its geographical distribution.

Advanced Synthetic Methodologies and Chemical Reactivity Studies of Benz a Anthracene, 4,7 Dimethyl

Chemical Synthesis Pathways for Substituted Benz[a]anthracenes

The synthesis of the benz[a]anthracene core and its substituted derivatives can be achieved through various organic chemistry strategies. These methods often involve the construction of the tetracyclic ring system from smaller aromatic precursors.

One established approach is the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene (B86901) ring. For benz[a]anthracenes, this can involve the reaction of a substituted naphthalene (B1677914) or a related species with a suitable dienophile, followed by aromatization. A notable example is the reaction of 1,4-naphthoquinone (B94277) with substituted styrenes, which, after a sequence of reactions, yields substituted benz[a]anthracene-7,12-diones. acs.org For instance, the synthesis of 1,4-dimethylbenz[a]anthracene-7,12-dione has been accomplished using 2,5-dimethylstyrene (B1584819) and chloranil. acs.org This suggests a plausible route for synthesizing a 4,7-dimethyl substituted dione (B5365651) precursor, which could then be further modified.

Modern synthetic methods increasingly rely on metal-catalyzed cross-coupling reactions. nih.govbeilstein-journals.org The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and an organohalide using a palladium catalyst, is a powerful tool. A multi-step strategy for building the benz[a]anthracene skeleton involves a Suzuki-Miyaura coupling followed by isomerization and a ring-closing metathesis reaction. researchgate.net This methodology offers high regioselectivity and is adaptable for creating a variety of substituted benz[a]anthracenes. researchgate.net For example, Liang and coworkers reported an efficient and highly regioselective palladium-catalyzed route to construct substituted tetracyclic benz[a]anthracene derivatives in 2009. nih.gov

Another significant strategy is the intramolecular cyclization, such as the Bradsher reaction, which involves the acid-catalyzed cyclodehydration of suitable diarylmethane precursors. nih.gov Furthermore, electrochemical methods have emerged as a powerful alternative for assembling PAHs through electro-oxidative dehydrogenative annulation, which is often more efficient and environmentally benign than traditional methods like the Scholl reaction. nih.gov

Table 1: General Synthetic Strategies for Substituted Benz[a]anthracenes

Method Description Key Reagents/Catalysts Applicability
Diels-Alder Reaction [4+2] cycloaddition to form the core ring structure, often followed by oxidation/aromatization. Substituted Naphthoquinones, Substituted Styrenes Synthesis of benz[a]anthracene-7,12-diones. acs.org
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling to build the carbon skeleton from smaller aromatic units. Organoboronates, Organohalides, Palladium catalyst Versatile for various substituted benz[a]anthracenes. nih.govresearchgate.net
Intramolecular Cyclization Formation of rings via acid-catalyzed cyclodehydration or other cyclization reactions of precursors. Polyphosphoric acid, Lewis acids Classic method for building fused ring systems. nih.gov

Regioselective and Stereoselective Synthesis of Metabolite Analogs

The biological activity of PAHs is intrinsically linked to their metabolism, which is carried out by enzymes such as cytochrome P450 monooxygenases and epoxide hydrolases. These enzymes often exhibit high regio- and stereoselectivity, converting the parent PAH into a variety of hydroxylated and dihydrodiol metabolites. nih.gov Understanding these metabolic pathways is crucial, and the synthesis of specific metabolite analogs is essential for toxicological studies.

While specific studies on the metabolism of 4,7-dimethylbenz[a]anthracene are scarce, the principles can be inferred from extensive research on other PAHs, particularly the well-studied 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). nih.gov The metabolism of DMBA by organisms like the bacterium Mycobacterium vanbaalenii PYR-1 has been shown to be highly regio- and stereoselective. nih.gov Similarly, fungal metabolism of methylbenz[a]anthracenes also demonstrates high selectivity. nih.gov

The synthesis of these metabolite analogs often requires multi-step procedures that allow for precise control over the position and stereochemistry of the introduced functional groups. For example, the synthesis of trans-dihydrodiol metabolites, which are key intermediates in the carcinogenic activation of many PAHs, necessitates stereocontrolled dihydroxylation of an olefinic precursor, often followed by further synthetic manipulations. The synthesis of phenol (B47542) and quinone metabolites of benzo[a]pyrene, another well-studied PAH, has been achieved through methods designed to be adaptable for isotopic labeling, involving key steps like Pd-catalyzed Suzuki-Miyaura cross-coupling and regioselective oxidation.

In the context of 7-chlorobenz[a]anthracene, liver microsomes from fish have been shown to regioselectively produce 7-Cl-BA trans-8,9-dihydrodiol as the major metabolite. nih.gov This highlights the directing effect of existing substituents on the regioselectivity of metabolic enzymes. It is plausible that the methyl groups in 4,7-dimethylbenz[a]anthracene would similarly influence its metabolic profile, directing oxidation to specific sites on the aromatic rings.

Electrochemical Approaches to Reactive Metabolite and DNA Adduct Formation

Electrochemical methods provide a powerful in vitro tool for mimicking the metabolic oxidation of PAHs and studying the formation of reactive intermediates and their subsequent reactions with biological macromolecules like DNA. beilstein-journals.orgnih.gov Anodic oxidation can simulate the one-electron oxidation pathway of PAH metabolism, leading to the formation of radical cations. These reactive species can then undergo further reactions to form stable DNA adducts, which are critical events in chemical carcinogenesis.

Studies on the electrochemical oxidation of PAHs like 7,12-DMBA have shown that the process is typically irreversible and occurs at high positive potentials. nih.gov The oxidation of 1,2,3,4-tetrahydro-7,12-dimethylbenz[a]anthracene (THDMBA) in the presence of deoxyribonucleosides has been studied in detail, revealing the formation of various methyl-linked and meso-anthracenic position-linked adducts. nih.gov For example, with deoxyguanosine (dG), adducts were formed at the N7 and N2 positions, while with deoxyadenosine (B7792050) (dA), adducts at the N7 and N6 positions were identified. nih.gov These synthetic adducts serve as crucial reference standards for identifying adducts formed in biological systems.

Table 2: Products from Electrochemical Oxidation of THDMBA in the Presence of Deoxyribonucleosides

Nucleoside Adduct Product Yield (%)
Deoxyguanosine (dG) 7-MTHBA-12-CH2-N7Gua 24.2
12-MTHBA-7-CH2-N7Gua 12.2
7-MTHBA-12-CH2-N2dG 3.7
7,12-di-exo-methylene-THBA 38.9
Deoxyadenosine (dA) 7-MTHBA-12-CH2-N7Ade 3.6
12-MTHBA-7-CH2-N7Ade 4.2
7-MTHBA-12-CH2-N6dA 5.8
12-exo-methylene-7-MTHBA-7-N6dA 22.8
7,12-di-exo-methylene-THBA 44.2

Data from a study on 1,2,3,4-Tetrahydro-7,12-dimethylbenz[a]anthracene (THDMBA). nih.gov

Photochemical Transformations and Product Identification

PAHs are known to be photochemically active, and their transformation upon exposure to light is an important environmental fate process. tandfonline.comtandfonline.com These photochemical reactions can lead to the formation of a variety of products, some of which may have different toxicological profiles than the parent compound.

The photochemistry of 7,12-DMBA has been investigated, revealing that light irradiation can convert it into several photoproducts. nih.govnih.gov Identified products include benz[a]anthracene-7,12-dione, 7,12-epidioxy-7,12-dihydro-DMBA (an endoperoxide), and hydroxymethyl derivatives such as 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729). nih.govnih.gov The formation of these products suggests that photochemical activation can occur at both the meso-anthracenic positions (7 and 12) and the methyl groups.

The nature of the surface on which the PAH is adsorbed can significantly affect the rate and pathway of photochemical transformation. tandfonline.com For many PAHs, the decay efficiency is highest on silica, followed by alumina, and is lower on fly ash. tandfonline.com Furthermore, photo-irradiation of PAHs in the presence of DNA can lead to the formation of covalent DNA adducts, indicating a pathway for genotoxicity that is distinct from metabolic activation. nih.gov The DNA adducts formed through photochemical processes of DMBA have been shown to be different from those formed via microsomal metabolism. nih.gov

While specific photochemical studies on 4,7-dimethylbenz[a]anthracene are not documented in the searched literature, it is reasonable to expect that it would undergo analogous transformations. The 4- and 7-positions would be susceptible to photooxidation, potentially leading to the formation of diones, endoperoxides, and hydroxylated derivatives, similar to what is observed for the 7,12-isomer.

Table 3: Identified Photoproducts from the Irradiation of 7,12-Dimethylbenz[a]anthracene (DMBA)

Photoproduct Type of Transformation
Benz[a]anthracene-7,12-dione Oxidation of meso-anthracenic positions
7,12-Epidioxy-7,12-dihydro-DMBA [4+2] Cycloaddition of singlet oxygen
7-Hydroxymethyl-12-methylbenz[a]anthracene Oxidation of a methyl group
12-Hydroxymethyl-7-methylbenz[a]anthracene Oxidation of a methyl group
7-Hydroxy-12-keto-7-methylbenz[a]anthracene Oxidation and rearrangement

Data from studies on 7,12-dimethylbenz[a]anthracene. nih.govnih.gov

Enzymatic Metabolism and Bioactivation of Dimethylbenz a Anthracenes

Cytochrome P450-Mediated Oxidation Pathways

The initial and rate-limiting step in the metabolic activation of DMBA is its oxidation by cytochrome P450 (CYP) enzymes. core.ac.uk These heme-containing monooxygenases introduce oxygen into the DMBA structure, creating a variety of oxidized metabolites, including epoxides, phenols, dihydrodiols, and hydroxymethyl derivatives. nih.govnih.gov The primary enzymes involved in the metabolic activation of chemical carcinogens like PAHs belong to the CYP1, CYP2, and CYP3 families. Specifically, isoforms within the CYP1 family, CYP1A1 and CYP1B1, are instrumental in metabolizing DMBA. taylorfrancis.com

Oxidation can occur at the aromatic rings or the methyl groups. nih.gov Hydroxylation of the methyl groups, particularly at the 7-methyl position, is considered a crucial step toward carcinogenesis. nih.govmedicopublication.com However, the main activation pathway leading to the most potent carcinogenic forms involves oxidation on the aromatic 'A' ring, leading to the formation of epoxides. researchgate.netnih.gov

The metabolic activation of DMBA is highly dependent on the specific CYP isoforms present in a given tissue. CYP1A1 and CYP1B1 exhibit distinct regioselectivity and play differential roles in the bioactivation process.

CYP1B1: This isoform is often constitutively expressed in extrahepatic tissues, such as the mammary gland and fibroblasts, and is considered essential for DMBA-induced carcinogenesis in these areas. taylorfrancis.comopenbiotechnologyjournal.com Studies in human mammary epithelial cells (HMECs) show that constitutive microsomal activity has a metabolic profile characteristic of CYP1B1, leading to increased proportions of 5,6- and 10,11-DMBA-dihydrodiols. openbiotechnologyjournal.com In mouse models, CYP1B1-null mice were found to be resistant to DMBA-induced lymphomas and showed no significant DMBA metabolism in embryonic fibroblasts, establishing that CYP1B1 is critical for producing the procarcinogenic 3,4-dihydrodiol. taylorfrancis.com Furthermore, in mouse 10T1/2 cells, which primarily express CYP1B1, this enzyme is mainly responsible for converting the DMBA-3,4-diol into the highly reactive syn-diol-epoxide. nih.gov

CYP1A1: This isoform is highly inducible by compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and other PAHs, and it is typically found at high levels in the liver. taylorfrancis.com While CYP1A1 demonstrates a high rate of DMBA metabolism in vitro, its role in DMBA carcinogenesis in vivo appears less critical than that of CYP1B1, particularly in extrahepatic tissues. taylorfrancis.com In TCDD-induced HMECs, CYP1A1 is the predominant enzyme, generating the 8,9-dihydrodiol of DMBA as the major metabolite. openbiotechnologyjournal.com In mouse Hepa-1 cells, which express CYP1A1, the enzyme is primarily responsible for converting the DMBA-3,4-diol to the anti-diol-epoxide. nih.gov

The differential expression and activity of these isoforms in various tissues contribute to the organ-specific carcinogenicity of DMBA. taylorfrancis.comusp.br

Table 1: Specificity of Key Cytochrome P450 Isoforms in DMBA Metabolism

CYP IsoformTypical LocationPrimary Role in DMBA MetabolismKey Metabolites FormedReference
CYP1B1Extrahepatic tissues (e.g., mammary gland, fibroblasts), constitutive expressionEssential for carcinogenesis; forms procarcinogenic 3,4-dihydrodiol; converts 3,4-diol to syn-diol-epoxide.DMBA-3,4-dihydrodiol, syn-DMBA-3,4-diol-1,2-epoxide, 5,6-dihydrodiol, 10,11-dihydrodiol taylorfrancis.comopenbiotechnologyjournal.comnih.gov
CYP1A1Liver, inducible expressionHigh metabolic rate in vitro; converts 3,4-diol to anti-diol-epoxide.DMBA-8,9-dihydrodiol, anti-DMBA-3,4-diol-1,2-epoxide taylorfrancis.comopenbiotechnologyjournal.comnih.gov

Following the initial oxidation of DMBA by CYPs to form arene oxides (epoxides), the enzyme microsomal epoxide hydrolase (mEH or EPHX1) plays a critical role. nih.govmdpi.com mEH catalyzes the hydrolysis of these reactive epoxide intermediates, converting them into corresponding trans-dihydrodiols. nih.govmdpi.com This hydration step is essential for the primary bioactivation pathway, as it forms the precursor necessary for the generation of the ultimate carcinogen. medicopublication.commdpi.com

Specifically, mEH is required to convert the initial DMBA-3,4-epoxide, formed by CYP1B1, into DMBA-3,4-dihydrodiol. researchgate.netnih.gov This dihydrodiol is then a substrate for a second round of oxidation by CYP enzymes (either CYP1A1 or CYP1B1), which creates the highly mutagenic bay-region diol-epoxides. nih.govnih.gov Studies using mEH-null mice have demonstrated that this enzyme is indispensable for DMBA-induced immunotoxicity and carcinogenicity, as these mice are resistant to the compound's effects. medicopublication.comnih.gov Inhibition of mEH has also been shown to prevent DMBA-induced ovotoxicity in mouse ovarian cultures. nih.gov

Formation of Proximate and Ultimate Carcinogenic Metabolites (e.g., Diol Epoxides, Hydroxymethyl Derivatives)

The metabolic activation of DMBA proceeds through a sequence that generates progressively more reactive compounds.

Proximate Carcinogens: The trans-3,4-dihydrodiol of DMBA (DMBA-3,4-diol) is considered the proximate carcinogen. nih.govmdpi.com This metabolite is formed through the sequential action of CYP1B1 and mEH. nih.gov While more stable than the epoxides, it is the direct precursor to the ultimate carcinogenic form.

Ultimate Carcinogens: The ultimate carcinogenic metabolites of DMBA are the bay-region diol epoxides, specifically DMBA-3,4-diol-1,2-epoxides. nih.govnih.gov These are formed when the 3,4-dihydrodiol is further epoxidized at the 1,2-position. mdpi.com There are two main stereoisomers: the syn- and anti-diol-epoxides. nih.gov The syn-diol-epoxide, primarily formed via CYP1B1, and the anti-diol-epoxide, mainly formed via CYP1A1, are highly electrophilic. nih.gov This reactivity allows them to form covalent adducts with cellular nucleophiles, most importantly with DNA, leading to mutations and the initiation of cancer. nih.gov The syn-diol epoxide has been shown to react almost exclusively with adenine (B156593) residues in DNA. researchgate.net

Hydroxymethyl Derivatives: Besides ring oxidation, DMBA is also metabolized via oxidation of its two methyl groups, forming 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) (7-OHM-12-MBA), 12-hydroxymethyl-7-methylbenz[a]anthracene (12-OHM-7-MBA), and 7,12-dihydroxymethylbenz[a]anthracene. nih.govnih.gov These hydroxymethyl derivatives are major metabolites in several systems, including rat liver microsomes. nih.gov While also carcinogenic, they are activated for DNA binding through a similar diol-epoxide pathway on the 1,2,3,4-ring. nih.govnih.gov However, studies indicate that these hydroxylated compounds are not intermediates in the binding of the parent DMBA to DNA. nih.gov

Bioreduction and Other Phase I Metabolic Reactions

The predominant Phase I metabolic reactions for DMBA are oxidative. The CYP450-mediated reactions produce a wide array of metabolites beyond the 3,4-diol pathway. These include dihydrodiols at other positions on the aromatic rings, such as the trans-5,6-dihydrodiol, trans-8,9-dihydrodiol, and trans-10,11-dihydrodiol. nih.govopenbiotechnologyjournal.com Phenolic derivatives (e.g., 3- and 4-hydroxy-DMBA) are also formed. nih.gov

Information regarding bioreduction as a significant pathway in the mammalian metabolism of DMBA is not prominent in the reviewed scientific literature. The primary focus of metabolic studies has been on the oxidative pathways that lead to bioactivation. In the context of environmental microbiology, microorganisms such as bacteria and fungi are known to degrade PAHs, a process that also primarily involves initial oxidative attacks by oxygenase enzymes to break down the aromatic structure. openbiotechnologyjournal.comnih.govmdpi.com

Phase II Conjugation Pathways (e.g., Glucuronidation, Sulfation)

Phase II metabolic reactions involve the conjugation of the Phase I metabolites with endogenous polar molecules. drughunter.comupol.cz This process generally increases the water solubility of the xenobiotic, facilitating its detoxification and excretion. upol.czupol.cz However, in some instances, Phase II conjugation can lead to the formation of reactive, mutagenic metabolites.

Glucuronidation: This pathway, mediated by UDP-glucuronosyltransferases (UGTs), attaches glucuronic acid to hydroxyl groups. nih.govdrughunter.com In hamster embryo cells, phenolic derivatives of DMBA are majorly conjugated with glucuronic acid, indicating that ring oxidation followed by glucuronidation is a significant metabolic route in this system. nih.gov

Sulfation: Mediated by sulfotransferases (SULTs), this reaction adds a sulfate (B86663) group. drughunter.comupol.cz This pathway is particularly important for the hydroxymethyl metabolites of DMBA. In rat liver, 7-OHM-12-MBA and 12-OHM-7-MBA are converted by SULTs into sulfate esters. nih.gov These sulfate conjugates are potent, direct-acting mutagens that can bind covalently to DNA. nih.gov Thus, sulfation in this context is a bioactivation step, not a detoxification one.

Glutathione Conjugation: Glutathione S-transferases (GSTs) can conjugate electrophilic compounds with glutathione. drughunter.com The reactive sulfate esters of 7- and 12-OHM-MBA can be conjugated with glutathione. nih.gov This process forms non-mutagenic S-(methylbenz[a]anthracenyl)methylglutathione conjugates, representing a detoxification pathway that competes with the mutagenic binding of the sulfate esters to DNA. nih.govnih.gov

Comparative Metabolism Across Species and Tissue Types

The metabolic profile of DMBA varies significantly depending on the species and the specific tissue type, which helps explain differences in susceptibility to its carcinogenic effects.

Rat vs. Mouse: Studies in Sprague-Dawley rats have been instrumental in establishing DMBA as a potent mammary carcinogen. nih.gov A comparison of metabolism in perfused rat liver versus rat liver microsomes showed marked differences: the whole liver produced mainly polar dihydrodiols (5,6- and 10,11-), whereas microsomes produced more hydroxymethyl derivatives and the 8,9-dihydrodiol. nih.gov In BALB/c mice, DMBA induces both mammary and lung tumors, with the target organ depending on the dose. usp.br Mouse mammary epithelial cells in culture are capable of metabolizing DMBA to its putative carcinogenic forms, producing phenols, hydroxymethyl derivatives, and the 3,4-dihydrodiol. nih.gov

Hamster: In hamster embryo cells, the primary metabolic pathway involves oxidation of the aromatic rings to form phenols, which are then extensively conjugated with glucuronic acid. nih.gov Oxidation of the methyl groups appears to be a minor pathway in this system. nih.gov

Human: In human mammary epithelial cells, the balance between CYP1A1 and CYP1B1 activity dictates the metabolic profile. openbiotechnologyjournal.com Constitutive metabolism is driven by CYP1B1, while induced metabolism is dominated by CYP1A1, highlighting individual variability in metabolic activation capacity. openbiotechnologyjournal.com

Microorganisms: The fungus Cunninghamella elegans metabolizes DMBA to form major amounts of trans-8,9-dihydrodiol and trans-3,4-dihydrodiol, a profile that shares similarities with mammalian systems. nih.gov This contrasts with bacteria like Pseudomonas aeruginosa and the fungus Penicillium notatum, which only produce methyl-hydroxylated metabolites and no dihydrodiols. nih.gov

Tissue-Specific Metabolism: Even within a single organism, metabolism differs between tissues. In mice, CYP1B1 is crucial for carcinogenesis in extrahepatic tissues. taylorfrancis.com In CYP1A-induced mice, reactive metabolites bind strongly to endothelial cells in the lung and heart, and to both hepatocytes and portal vein endothelial cells in the liver, suggesting these cells are sites of in situ activation. usp.br

Table 2: Major DMBA Metabolites Identified in Various Biological Systems

Biological SystemMajor Metabolites IdentifiedReference
Human Mammary Epithelial Cells5,6-dihydrodiol, 10,11-dihydrodiol (constitutive, CYP1B1); 8,9-dihydrodiol (induced, CYP1A1) openbiotechnologyjournal.com
Rat Liver (Perfused)trans-5,6-dihydrodiol, trans-10,11-dihydrodiol, 7-OHM-12-MBA, 12-OHM-7-MBA, trans-3,4-dihydrodiol nih.gov
Rat Liver (Microsomes)7- and 12-hydroxymethyl derivatives, trans-8,9-dihydrodiol, 3- and 4-hydroxy-DMBA nih.gov
Mouse Mammary Epithelial CellsPhenols (2-,3-,4-OH-DMBA), hydroxymethyl derivatives, trans-3,4-dihydrodiol, trans-8,9-dihydrodiol nih.gov
Hamster Embryo CellsPhenolic derivatives (conjugated with glucuronic acid), 8,9-dihydrodiol nih.gov
Fungus (C. elegans)trans-8,9-dihydrodiol, trans-3,4-dihydrodiol, and their hydroxymethyl derivatives nih.gov

Molecular Mechanisms of Dna Interaction and Adduct Formation by Dimethylbenz a Anthracenes

Covalent Binding to Deoxyribonucleic Acid (DNA)

The initiation of carcinogenesis by dimethylbenz[a]anthracenes is predicated on the covalent binding of their metabolites to DNA, forming DNA adducts. This process is not direct; the parent compound must first undergo metabolic activation. In the case of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), this activation is primarily carried out by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, along with epoxide hydrolase 1. This enzymatic cascade converts DMBA into highly reactive diol epoxide metabolites.

These electrophilic diol epoxides can then attack nucleophilic sites on DNA bases, leading to the formation of a stable covalent bond. The bay-region diol epoxide of DMBA is recognized as a major reactive metabolite responsible for forming these DNA adducts. The extent of this binding can vary between tissues. For instance, following intravenous administration in rats, the liver showed higher levels of DNA binding compared to the mammary gland, which is the target tissue for DMBA-induced tumors. Similarly, topical application in mice results in significant covalent binding to epidermal DNA.

The formation of these covalent adducts is a critical step, as their presence can lead to mutations during DNA replication, potentially initiating the process of carcinogenesis. It has also been noted that light irradiation can activate DMBA to form DNA adducts through a different pathway than metabolic activation.

Structural Characterization of DNA Adducts (e.g., Stereoisomeric Diol Epoxide-DNA Adducts, Depurinated Adducts)

The interaction between the diol epoxides of dimethylbenz[a]anthracenes and DNA results in a variety of adduct structures. The most well-characterized of these are the stereoisomeric diol epoxide-DNA adducts. DMBA is known to form both syn- and anti- diastereomers of its bay-region diol epoxide. These stereoisomers react with DNA to form adducts primarily with deoxyadenosine (B7792050) (dA) and deoxyguanosine (dG) residues.

Chromatographic analyses have successfully separated and identified these adducts. For example, studies in mouse epidermis and other tissues have consistently identified three major adducts: one derived from the anti-diol-epoxide reacting with deoxyguanosine (anti-DMBADE-dG), and two from the syn- and anti-diol-epoxides reacting with deoxyadenosine (syn-DMBADE-dA and anti-DMBADE-dA). In some cellular systems, the anti-DMBADE adducts can account for over 90% of the total adducts formed.

In addition to these stable adducts, dimethylbenz[a]anthracenes can also lead to the formation of depurinating adducts. These occur when the reactive metabolite binds to sites on purine (B94841) bases (adenine and guanine) that destabilize the N-glycosidic bond connecting the base to the deoxyribose sugar. For DMBA, reaction at the N-3 and N-7 positions of adenine (B156593) can lead to the formation of unstable adducts that are subsequently lost from the DNA backbone, creating an apurinic (AP) site. These AP sites are mutagenic lesions that can lead to A to T transversions, a type of mutation commonly observed in tumors initiated by DMBA.

Influence of Methylation Position on DNA Adduct Profile and Stability

The position of the methyl groups on the benz[a]anthracene ring system significantly influences the molecule's metabolism and, consequently, its DNA adduct profile. While research on the 4,7-dimethyl isomer is limited, studies on other isomers highlight the importance of these substitutions.

Metabolism can occur at the methyl groups themselves. For instance, DMBA can be metabolized to 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) (7-OHM-12-MBA). This metabolite can then be further activated to form its own set of DNA adducts, which have been observed in mouse epidermis. This indicates that the initial metabolic attack is not restricted to the aromatic rings and that hydroxylation of a methyl group creates another pathway for the formation of DNA-binding species.

Furthermore, the stability of the formed adducts can differ. In mouse epidermis, adducts formed with deoxyadenosine (both syn- and anti-diol-epoxide adducts) have been observed to be removed more rapidly than the corresponding adduct with deoxyguanosine. This differential repair and stability can influence the ultimate mutational spectrum of the chemical. The ratio of anti- to syn-DMBADE-DNA adducts has also been shown to increase over time in both SENCAR and BALB/c mice, suggesting differences in the formation or repair of these specific stereoisomeric adducts.

DNA Adduct Repair Mechanisms and Their Efficacy

Cells possess sophisticated DNA repair mechanisms to counteract the genotoxic effects of chemicals like dimethylbenz[a]anthracenes. The primary pathway responsible for removing bulky DNA adducts formed by DMBA is the nucleotide excision repair (NER) pathway. The NER system recognizes the distortion in the DNA helix caused by the adduct and excises a short single-stranded DNA segment containing the lesion, which is then resynthesized using the intact complementary strand as a template. Key proteins in this pathway include the XPD helicase and the XPG endonuclease.

In some cases, the presence of DMBA adducts can lead to the formation of DNA double-strand breaks (DSBs). These more severe lesions are repaired by other pathways, such as homologous recombination (HR) and non-homologous end joining (NHEJ). The HR pathway, which involves proteins like BRCA1 and RAD51, is particularly active in dividing cells.

The efficacy of these repair mechanisms is crucial in determining the outcome of DMBA exposure. The persistence of DNA adducts increases the likelihood of mutations. Studies have shown that the disappearance of DMBA-DNA adducts from mouse epidermis occurs in a biphasic manner, with an initial, faster phase of removal followed by a slower phase. The rate of this repair can be slower than for adducts of other PAHs like benzo[a]pyrene, which may contribute to the potent carcinogenicity of DMBA. Agents that can stimulate these DNA repair mechanisms are considered to have antigenotoxic effects.

Quantitative Analysis of DNA Adduct Levels In Vitro and In Vivo

The quantification of DNA adducts is a key tool for assessing the genotoxic potential of chemicals and for understanding dose-response relationships. Several sensitive techniques are employed for this purpose, with ³²P-postlabeling being a widely used method. This assay allows for the detection and quantification of adducts in small amounts of DNA isolated from in vitro or in vivo sources. High-pressure liquid chromatography (HPLC) is also frequently used to separate and quantify specific hydrocarbon-deoxyribonucleoside adducts.

In Vivo Studies: In animal models, DNA adduct levels have been measured in various tissues following DMBA administration.

In female Sprague-Dawley rats, intravenous administration of DMBA resulted in maximum DNA binding levels of approximately 12 µmol of hydrocarbon per mole of deoxyribonucleotide in the liver and about 5 µmol per mole in the mammary gland.

In SENCAR mice treated topically, total covalent binding of DMBA to epidermal DNA peaked at 24 hours.

In hamster cheek pouch epithelium, adduct levels reached a peak of 76 pmol DMBA/mg DNA at 36 hours after a single application and were still detectable five weeks later.

The table below summarizes representative in vivo DNA adduct levels from a study in Big Blue® rats.

TissueAdduct a (% of total)Adduct b (% of total)Other Adducts (% of total)
Mammary Gland47-66%6-22%~10-40%
Spleen Lymphocytes47-66%6-22%~10-40%
Data adapted from a study on DMBA-treated rats, showing qualitatively and quantitatively similar initial binding in target and surrogate tissues.

In Vitro Studies: In vitro models, such as primary cell cultures, are also used to study DNA adduct formation.

Primary cell cultures from NIH Swiss mouse fetuses incubated with DMBA showed the formation of both syn- and anti-bay region dihydrodiol epoxide adducts.

In vitro systems using epidermal homogenates have been used to catalyze the covalent binding of DMBA to calf thymus DNA, demonstrating the formation of adducts that are chromatographically similar to those formed in vivo.

These quantitative analyses demonstrate a clear link between exposure to dimethylbenz[a]anthracenes, the formation of DNA adducts, and the subsequent biological consequences, such as mutagenicity and carcinogenicity.

Cellular and Subcellular Responses to Benz a Anthracene, 4,7 Dimethyl Exposure

Perturbations in Cellular Signaling Pathways (e.g., Aryl Hydrocarbon Receptor (AhR) Activation)

Exposure to 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) is known to significantly disrupt cellular signaling, primarily through the activation of the Aryl Hydrocarbon Receptor (AhR). oup.comnih.govnih.gov The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of a wide array of genes involved in various physiological processes. oup.com Upon binding by compounds like DMBA, the AhR translocates to the nucleus, where it forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as dioxin-response elements, initiating the transcription of target genes. oup.com

In various fish species, for instance, the activation of the AhR2 isoform by DMBA has been linked to dose-dependent mortality and developmental malformations. oup.com Furthermore, studies in rat mammary tumors have confirmed the presence of functional AhR, suggesting that AhR-mediated signaling pathways are active in these tissues and can be modulated by DMBA. nih.gov It is important to note that while AhR activation is a key mechanism, some toxic effects of polycyclic aromatic hydrocarbons (PAHs) can also occur independently of the AhR. oup.com

Modulation of Gene Expression and Protein Synthesis

The activation of the AhR pathway by 7,12-dimethylbenz[a]anthracene (DMBA) leads to profound changes in gene expression. A primary consequence is the upregulation of genes encoding for xenobiotic-metabolizing enzymes, such as cytochrome P450s (CYPs). iiarjournals.org This is part of the cell's attempt to detoxify and eliminate the foreign compound.

Studies in rats have shown that DMBA can lead to altered expression of key onco/suppressor genes. For example, in the spleen of DMBA-treated rats, a two-fold overexpression of Ha-ras and a three-fold increase in c-myc expression were observed. nih.gov In another study, DMBA treatment in female mice resulted in significant alterations in the expression of several microRNAs (miRNAs), including miR-29a, miR-9-1, and miR-9-3, as well as the mTORC1 gene, particularly in the liver. iiarjournals.org These miRNAs are known to be involved in the regulation of critical cellular processes like the cell cycle, differentiation, and apoptosis. oup.com

Regarding protein synthesis, research indicates that DMBA can have an inhibitory effect. In Syrian hamster embryo cells, pretreatment with protein synthesis inhibitors reduced the labeling of cells by tritiated DMBA. nih.gov Conversely, other studies have suggested that DMBA can disrupt protein structure and reduce total protein density in pancreatic tissue. khanacademy.org

Effects on Cell Cycle Progression and Apoptosis Induction

7,12-dimethylbenz[a]anthracene (DMBA) has been shown to interfere with the normal progression of the cell cycle and to be a potent inducer of apoptosis, or programmed cell death. The disruption of the cell cycle is a critical step in the process of carcinogenesis, as it can lead to uncontrolled cell proliferation. Proteins such as p53 and Rb are key regulators of the cell cycle, acting as tumor suppressors to prevent such uncontrolled division. cellmolbiol.org

Induction of Oxidative Stress and Reactive Oxygen Species Generation

A significant cellular response to 7,12-dimethylbenz[a]anthracene (DMBA) exposure is the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. tandfonline.comnih.gov ROS are chemically reactive molecules containing oxygen that can damage cellular components like DNA, proteins, and lipids. khanacademy.org

Studies have demonstrated that DMBA exposure leads to increased oxidative stress in various tissues, including the aorta. tandfonline.comnih.gov This is evidenced by an increase in markers of oxidative damage such as thiobarbituric-acid-reactive substances and advanced oxidation protein products. tandfonline.com The generation of ROS by DMBA can occur through its metabolic activation into reactive intermediates. khanacademy.org This overproduction of ROS can overwhelm the cellular antioxidant defense mechanisms, leading to cellular damage. For instance, in neuronal cells, exposure to benz[a]anthracene, a related compound, resulted in increased ROS levels and a subsequent reduction in antioxidant enzymes. nih.gov

Genotoxicity and Mutagenicity Mechanisms of Dimethylbenz a Anthracenes

Induction of Gene Mutations and Chromosomal Aberrations

4,7-Dimethylbenz[a]anthracene (4,7-DMBA), also commonly known as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), is a potent genotoxic agent capable of inducing a range of genetic alterations, from point mutations in specific genes to large-scale chromosomal damage.

Studies in rodent models have characterized the specific types of gene mutations induced by this compound. In lymphocytes from Big Blue rats, the majority of mutations caused by 4,7-DMBA are base pair substitutions, with A:T→T:A transversions being the most frequently observed type. nih.gov This finding was consistent across both the transgenic lacI reporter gene and the endogenous hprt gene, supporting the similarity in mutational profiles between transgenes and native genes. nih.gov Further research into 4,7-DMBA-induced erythroleukemia in Long-Evans rats identified a consistent A to T transversion in codon 61 of the N-ras oncogene, highlighting a specific mutational hotspot that likely plays a critical role in the development of these leukemias. nih.gov

In addition to gene-level mutations, 4,7-DMBA induces significant chromosomal aberrations (CA) in vivo, particularly in bone marrow cells. These aberrations primarily consist of chromatid gaps and breaks, with exchanges occurring less frequently. nih.govoup.com The severity of this chromosomal damage is dose-dependent. oup.com Research has also revealed that the susceptibility of a chromosome to these aberrations is proportional to its chromatid length. oup.com In rat bone marrow cells treated with 4,7-DMBA, a significant portion of chromatid breaks—over 40% under certain experimental conditions—are found to be associated with a sister chromatid exchange (SCE) at the breakpoint. nih.gov

Table 1: Summary of Gene Mutations and Chromosomal Aberrations Induced by 4,7-Dimethylbenz[a]anthracene

Genetic AlterationTypeObservationModel System
Gene Mutation Base Pair SubstitutionA:T→T:A transversions are the most common mutation. nih.govBig Blue Rat Lymphocytes (lacI and hprt genes)
Gene Mutation Point MutationA to T transversion in codon 61 of the N-ras gene. nih.govLong-Evans Rat Erythroleukemia
Chromosomal Aberration Structural DamagePrimarily consists of gaps and breaks; exchanges are infrequent. nih.govRat Bone Marrow Cells
Chromosomal Aberration Breakage & ExchangeOver 40% of chromatid breaks are associated with sister chromatid exchanges. nih.govRat Bone Marrow Cells

Photomutagenicity and Genotoxicity of Photoproducts

The genotoxicity of 4,7-DMBA is not solely dependent on metabolic activation; it is also a potent photomutagenic agent. nih.govnih.gov Exposure to light, particularly near-ultraviolet (UVA) radiation, transforms 4,7-DMBA into several photoproducts. nih.govnih.gov This photo-irradiation process generates a distinct pathway for genotoxicity that differs from the well-established metabolic activation routes. nih.govnih.gov

Light irradiation converts 4,7-DMBA into a variety of photoproducts. nih.govnih.gov These compounds are formed through photochemical reactions and are structurally different from the metabolites produced by enzymatic processes in the body. nih.gov The formation of these photoproducts is a key step in the photomutagenicity of 4,7-DMBA.

The genotoxicity of these photoproducts is evidenced by their ability to damage DNA. Photo-irradiation of 4,7-DMBA in the presence of calf thymus DNA results in the formation of multiple, distinct DNA adducts. nih.govnih.gov These light-induced adducts have different profiles compared to those formed from the reaction of metabolically activated 4,7-DMBA with DNA. nih.govresearchgate.net This indicates that the mechanism of DNA damage from photo-activated 4,7-DMBA is unique. nih.govnih.gov Furthermore, the combination of 4,7-DMBA and near-UV light has been shown to induce a large number of single-strand breaks in genomic DNA in a dose-dependent fashion. nih.gov The formation of these DNA adducts and breaks is believed to be the primary source of the compound's photomutagenicity. nih.govnih.gov

Table 2: Identified Photoproducts of 4,7-Dimethylbenz[a]anthracene

Photoproduct Name
Benz[a]anthracene-7,12-dione
7-Hydroxy-12-keto-7-methylbenz[a]anthracene
7,12-Epidioxy-7,12-dihydro-7,12-dimethylbenz[a]anthracene
7-Hydroxymethyl-12-methylbenz[a]anthracene (B1218729)
12-Hydroxymethyl-7-methylbenz[a]anthracene
Source: nih.govnih.gov

Relationship between DNA Adduct Formation and Mutagenic Potency

The mutagenicity of 4,7-DMBA is intrinsically linked to its metabolic activation into reactive intermediates that covalently bind to DNA, forming DNA adducts. caymanchem.com The ultimate carcinogenic metabolite is widely considered to be the "bay-region" diol-epoxide, specifically the DMBA-3,4-diol-1,2-epoxide (DMBADE). nih.govnih.gov The formation and persistence of adducts derived from these epoxides are directly related to the compound's mutagenic power.

Studies using a human mammary carcinoma (MCF-7) cell-mediated V79 cell mutation assay demonstrated a direct proportional relationship between the number of induced mutations and the quantity of anti-DMBADE-DNA adducts formed. nih.gov In this system, adducts resulting from the anti-diol-epoxide accounted for over 90% of the total adducts. nih.gov The major adducts identified involve the binding of diol-epoxides to purine (B94841) bases in DNA.

Table 3: Major DNA Adducts of 4,7-Dimethylbenz[a]anthracene

AdductReactive IntermediateDNA Base
anti-DMBADE-deoxyguanosineanti-diol-epoxideDeoxyguanosine
anti-DMBADE-deoxyadenosineanti-diol-epoxideDeoxyadenosine (B7792050)
syn-DMBADE-deoxyadenosinesyn-diol-epoxideDeoxyadenosine
Source: nih.govnih.gov

Preclinical Carcinogenesis Mechanisms of Dimethylbenz a Anthracenes in Experimental Models

Genetic Susceptibility and Strain-Specific Responses:There is no available research on how different genetic backgrounds or animal strains influence susceptibility to carcinogenesis induced by this specific compound.

Due to this critical lack of focused research, a detailed and scientifically accurate article on the preclinical carcinogenesis mechanisms of Benz[a]anthracene, 4,7-dimethyl- cannot be generated. Further primary research would be required to elucidate the carcinogenic properties and underlying mechanisms of this specific isomer.

Advanced Analytical Methodologies for Research and Environmental Monitoring of Benz a Anthracene, 4,7 Dimethyl

Chromatographic Techniques (e.g., GC-MS/MS, HPLC-FLD) for Trace Analysis

The quantitative analysis of 7,12-dimethylbenz[a]anthracene (B13559), particularly in complex environmental and biological samples, relies heavily on high-resolution chromatographic methods. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with fluorescence detection (HPLC-FLD) are the cornerstone techniques for achieving the low detection limits required for trace analysis. nih.govcdc.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a frequently employed method for the determination of PAHs, including DMBA, in diverse matrices such as food, water, and air samples. nih.govmdpi.com The technique offers excellent separation efficiency, especially when using capillary columns like DB-5ms, and provides definitive identification based on mass spectra. nih.gov For complex samples, tandem mass spectrometry (GC-MS/MS) can be utilized to enhance selectivity and sensitivity by reducing matrix interference. The analysis time for a suite of PAHs using GC-based methods can range from approximately 20 to over 70 minutes, depending on the specific column and temperature programming. nih.gov

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): HPLC is one of the most widely used analytical methods for determining PAHs in intricate environmental samples. cdc.gov The use of a C-18 reverse-phase column packing provides unique selectivity for separating PAH isomers that can be challenging to resolve by GC. cdc.gov For fluorescent compounds like DMBA, HPLC coupled with a fluorescence detector (FLD) offers exceptional sensitivity and selectivity. hplc.euscielo.br The FLD allows for the selection of specific excitation and emission wavelengths, minimizing background noise and enhancing detection limits, often reaching the picogram level. cdc.govhplc.eu HPLC-FLD methods have been successfully developed for the simultaneous determination of multiple PAHs in matrices like soybean oil, road-tunnel wash water, and herbal plants. scielo.brnih.govmdpi.com The detection limits for PAHs using HPLC-FLD are typically in the low nanogram per gram (ng/g) or microgram per liter (µg/L) range. scielo.brmdpi.com

TechniqueDetectorTypical ColumnCommon ApplicationsDetection Limits
Gas Chromatography (GC)Mass Spectrometry (MS, MS/MS)DB-5ms, HP-5MSFood, Water, Air, Sediment Samples nih.govmdpi.comLow ng/g or µg/L range nih.govnih.gov
High-Performance Liquid Chromatography (HPLC)Fluorescence (FLD), Diode Array (DAD)C18 Reverse-Phase, Pursuit PAHEnvironmental Waters, Food Products, Biological Tissues cdc.govscielo.brnih.govmdpi.com0.03–0.26 ng/g (LOD), 0.02-0.76 µg/kg (LOD) scielo.brmdpi.com

Spectroscopic Methods for Metabolite and Adduct Characterization (e.g., NMR, Mass Spectrometry)

Understanding the biological activity of DMBA requires the characterization of its metabolites and the DNA adducts it forms. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for elucidating the structures of these products.

Mass Spectrometry (MS): MS, often coupled with a chromatographic separation step (e.g., GC-MS or LC-MS), is crucial for identifying metabolites. Following incubation of DMBA with microbial systems or liver microsomes, metabolites can be extracted and analyzed. nih.govnih.govnih.gov The mass spectra provide molecular weight information and fragmentation patterns that help in the structural identification of metabolites such as hydroxylated derivatives (e.g., 7-hydroxymethyl-12-methylbenz[a]anthracene) and dihydrodiols. nih.govnih.gov For instance, studies on the microbial degradation of DMBA by Mycobacterium vanbaalenii PYR-1 used mass spectrometry to identify key metabolites, indicating initial enzymatic attacks on both the methyl groups and the aromatic ring. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, including the precise location of functional groups and the stereochemistry of metabolites. nih.govnih.gov In the characterization of DMBA metabolites, ¹H NMR spectra are used to assign proton signals and determine their coupling constants, which helps in identifying the structure of compounds like cis- and trans-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene. nih.gov Similarly, NMR has been used to identify the structures of photoproducts formed when DMBA is exposed to light. nih.gov Spectroscopic analysis of adducts formed by the reaction of DMBA dihydrodiol epoxides with DNA nucleosides has confirmed their structures, revealing, for example, that adducts with adenine (B156593) arise from the opening of the epoxide ring by the amino group of the base. nih.gov

Spectroscopic MethodApplicationKey Findings from DMBA ResearchReferences
Mass Spectrometry (MS)Identification of metabolites and DNA adductsIdentified metabolites like 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) and various dihydrodiols. nih.govnih.govnih.gov
Nuclear Magnetic Resonance (NMR)Detailed structural elucidation and stereochemistryDetermined the structure of photoproducts and the regio- and stereochemistry of microbial metabolites. nih.govnih.gov

Immunoanalytical Techniques for Biomarker Detection (e.g., DNA Adducts)

Immunoanalytical techniques offer a highly sensitive approach for detecting biomarkers of PAH exposure, such as DNA adducts, in biological samples. These methods utilize antibodies that specifically recognize and bind to PAH-DNA adducts.

While specific immunoassays for 4,7-dimethylbenz[a]anthracene are not widely documented in the provided results, the principles are based on general methods for PAHs. Techniques like enzyme-linked immunosorbent assay (ELISA) and ultrasensitive enzymatic radioimmunoassay (USERIA) have been developed to detect adducts of other PAHs, such as benzo[a]pyrene, in human tissues and blood. nih.gov These methods can detect adducts at levels as low as 10⁻¹⁵ moles. nih.gov

A highly sensitive, though not strictly immunoanalytical, method frequently used for PAH adducts is ³²P-postlabeling . nih.govberkeley.edu This technique has been applied to analyze DNA adducts formed after exposure to DMBA. nih.govnih.govnih.gov The method involves enzymatically digesting the DNA to nucleotides, labeling the adducts with radioactive ³²P, and then separating them using chromatography (TLC or HPLC). nih.govresearchgate.net This allows for the detection of multiple adducts and provides a profile of the DNA damage. nih.govnih.gov Studies have shown a dose-dependent increase in DMBA-DNA adduct formation in mammary epithelial cells using this technique. nih.gov

Sample Preparation and Enrichment Strategies for Complex Biological and Environmental Matrices

Effective analysis of DMBA at trace concentrations necessitates robust sample preparation and enrichment procedures to isolate the analyte from complex matrix components. nih.govnih.gov The choice of method depends on the matrix type, which can range from water and food to petroleum products and biological tissues. nih.govnih.govmdpi.commdpi.com

Extraction:

Liquid-Liquid Extraction (LLE): This is a traditional method used for liquid samples, such as extracting PAHs from water into an organic solvent. nih.govscielo.br

Solid-Phase Extraction (SPE): SPE is widely used for both cleanup and concentration. scielo.brnih.govresearchgate.net C18 cartridges are commonly used to retain PAHs from aqueous solutions, which are then eluted with a small volume of organic solvent. scielo.br

QuEChERS: Originally developed for pesticide analysis, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been adapted for extracting PAHs from solid samples like herbal plants. mdpi.com

Pressurized Fluid Extraction (PFE): This technique uses elevated temperatures and pressures to extract analytes from solid samples, as demonstrated in the analysis of marine sediment. mdpi.com

Enrichment and Cleanup:

Gel Permeation Chromatography (GPC): GPC is particularly useful for removing high-molecular-weight interferences, such as lipids, from biological samples, ensuring high recovery of target PAHs. mdpi.com

Magnetic Solid-Phase Extraction (MSPE): An innovative approach involves using magnetic core-shell nanoparticles as sorbents. For instance, Fe₃O₄@COF-(TpBD) hybrid microspheres have been shown to have excellent adsorption ability and fast kinetics for enriching PAHs from food samples. qub.ac.uk

Dispersive Liquid-Liquid Microextraction (DLLME): This miniaturized extraction technique uses a small amount of extraction solvent dispersed in the aqueous sample, offering high enrichment factors for PAHs in water. mdpi.com

The development of these advanced preparation techniques is crucial for achieving the low detection limits and high accuracy required for monitoring DMBA in various environmental and biological systems. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4,7-dimethylbenz[a]anthracene, and how do they influence experimental design?

  • 4,7-Dimethylbenz[a]anthracene (CAS 35187-18-9) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16 and a molecular weight of 256.34 g/mol. Its extended conjugated system contributes to fluorescence properties, making it useful in photophysical studies . Due to its low water solubility, organic solvents like toluene or DMSO are typically used for dissolution in experiments. Researchers must account for its high melting point (~160°C) when designing thermal stability tests .

Q. What safety protocols are critical when handling 4,7-dimethylbenz[a]anthracene in laboratory settings?

  • This compound is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC . Mandatory precautions include:

  • Use of Class I, Type B biological safety hoods during handling to minimize inhalation risks .
  • Personal protective equipment (PPE): Polyvinyl Alcohol or Viton® gloves, Tyvek® suits, and eye protection .
  • Storage in tightly sealed containers away from oxidizers (e.g., peroxides, chlorates) and strong acids/bases to prevent reactive hazards .

Q. How can researchers verify the purity and structural integrity of synthesized 4,7-dimethylbenz[a]anthracene?

  • Gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., DB-5, SE-52) is recommended. Retention indices and temperature programs (e.g., 60°C to 280°C at 15°C/min) are critical for distinguishing it from structurally similar PAHs . Nuclear magnetic resonance (NMR) analysis, particularly <sup>1</sup>H-NMR, confirms methyl group positions at C4 and C7 .

Advanced Research Questions

Q. What mechanisms underlie the carcinogenicity of 4,7-dimethylbenz[a]anthracene, and how do its metabolites contribute to toxicity?

  • The compound undergoes metabolic activation by cytochrome P450 enzymes, forming reactive diol epoxides that bind to DNA, causing mutations. Animal studies demonstrate dose-dependent hematopoietic suppression , including anemia and leukopenia, linked to prolonged exposure . Its K-region oxides and imines (synthesized for mechanistic studies) exhibit enhanced mutagenic potential due to electrophilic intermediates .

Q. How does 4,7-dimethylbenz[a]anthracene interact with environmental matrices, and what analytical methods quantify its persistence?

  • In aquatic systems, it adsorbs to sediments due to hydrophobicity (log P ~6.5). Microcosm studies using GC-MS trace its degradation products (e.g., quinones) and reveal negligible acute toxicity to aquatic organisms but long-term bioaccumulation risks . Soil quality guidelines recommend thresholds <1 mg/kg for residential areas to mitigate contamination .

Q. What contradictory data exist regarding the mutagenicity of 4,7-dimethylbenz[a]anthracene, and how should researchers address these discrepancies?

  • While IARC reports positive mutagenicity in Salmonella typhimurium and mammalian cells with metabolic activation , some in vivo chromosomal aberration studies show conflicting results. Researchers should validate findings using multiple assays (e.g., Ames test, comet assay) and standardize metabolic activation protocols (e.g., S9 liver fractions) to reduce variability .

Methodological Guidance

Q. How can experimental design mitigate the confounding effects of 4,7-dimethylbenz[a]anthracene’s instability in long-term studies?

  • Use light-resistant containers to prevent photodegradation. For in vivo studies, monitor hematologic parameters (e.g., CEA levels) weekly to detect early carcinogenic signals . Include dodecane as a co-solvent in dermal exposure models to enhance tumor yield, as noted in benz[a]anthracene studies .

Q. What advanced techniques elucidate the thermodynamic properties of 4,7-dimethylbenz[a]anthracene for environmental modeling?

  • Enthalpy of vaporization (ΔvapH) measurements via gas chromatography (25.76 kcal/mol at 379–396 K) inform atmospheric dispersion models . Supercooled liquid vapor pressures, derived from GC data, predict its partitioning behavior in aerosols .

Data Contradictions and Resolution

Q. Why do studies report variable carcinogenic potencies for 4,7-dimethylbenz[a]anthracene compared to its isomers (e.g., 7,12-dimethylbenz[a]anthracene)?

  • The position of methyl groups significantly impacts reactivity. For example, 7,12-dimethylbenz[a]anthracene (CAS 57-97-6) shows higher tumorigenicity in rodent models due to enhanced metabolic activation at the bay region . Researchers should compare isomer-specific metabolic pathways using HPLC-coupled mass spectrometry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.